molecular formula C16H9BrN4O2S B14208632 2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 832151-05-0

2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B14208632
CAS No.: 832151-05-0
M. Wt: 401.2 g/mol
InChI Key: JRTFREIFIXRBGY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole can be achieved through a visible-light-mediated catalyst-free reaction. This involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This method is advantageous as it is environmentally friendly and provides high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazoles.

Scientific Research Applications

2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

832151-05-0

Molecular Formula

C16H9BrN4O2S

Molecular Weight

401.2 g/mol

IUPAC Name

2-(2-bromophenyl)-6-(4-nitrophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C16H9BrN4O2S/c17-13-4-2-1-3-12(13)15-18-16-20(19-15)14(9-24-16)10-5-7-11(8-6-10)21(22)23/h1-9H

InChI Key

JRTFREIFIXRBGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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